Cas no 1513494-52-4 (5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one)

5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one structure
1513494-52-4 structure
商品名:5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one
CAS番号:1513494-52-4
MF:C9H9BrN4O2
メガワット:285.097360372543
CID:5578378
PubChem ID:66309023

5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-methyl-3-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyrimidin-4(3H)-one
    • 5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
    • 4(3H)-Pyrimidinone, 5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-
    • 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one
    • インチ: 1S/C9H9BrN4O2/c1-5-8(13-16-12-5)4-14-6(2)11-3-7(10)9(14)15/h3H,4H2,1-2H3
    • InChIKey: VOQHBGDXASJKON-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC=C(Br)C(=O)N1CC1C(C)=NON=1

5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B816658-5mg
5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4
5mg
$ 50.00 2022-06-06
Enamine
EN300-187398-2.5g
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
2.5g
$1988.0 2023-09-18
Enamine
EN300-187398-0.05g
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
0.05g
$235.0 2023-09-18
Enamine
EN300-187398-5.0g
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
5g
$2940.0 2023-05-26
Enamine
EN300-187398-0.5g
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
0.5g
$791.0 2023-09-18
Enamine
EN300-187398-10g
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
10g
$4360.0 2023-09-18
1PlusChem
1P01BG1M-500mg
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
500mg
$1040.00 2023-12-21
1PlusChem
1P01BG1M-100mg
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
100mg
$497.00 2024-06-20
1PlusChem
1P01BG1M-250mg
5-bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4 95%
250mg
$684.00 2024-06-20
TRC
B816658-50mg
5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one
1513494-52-4
50mg
$ 295.00 2022-06-06

5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one 関連文献

Related Articles

5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-oneに関する追加情報

Introduction to 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one (CAS No. 1513494-52-4)

5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one, with the chemical identifier CAS No. 1513494-52-4, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive investigation in drug discovery and development.

The compound belongs to the dihydropyrimidinone class of molecules, which are well-documented for their diverse pharmacological properties. The presence of a bromine substituent at the 5-position and a methyl group at the 2-position introduces unique electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. Furthermore, the incorporation of a 4-methyl-1,2,5-oxadiazole moiety at the 3-position adds another layer of complexity, potentially influencing both the metabolic stability and target interaction profiles.

In recent years, there has been a growing interest in exploring novel scaffolds derived from dihydropyrimidinones due to their versatility in modulating various biological pathways. The 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one structure has been investigated for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. Its unique chemical framework suggests that it may serve as a versatile lead compound for further derivatization and optimization.

One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The bromine atom at the 5-position can participate in various chemical reactions, including cross-coupling reactions commonly employed in medicinal chemistry to generate more complex derivatives. Additionally, the methyl group at the 2-position can influence the molecule's solubility and pharmacokinetic properties. The 4-methyl-1,2,5-oxadiazole moiety is particularly noteworthy, as oxadiazole derivatives have shown promise in several therapeutic areas due to their ability to modulate enzyme activity and receptor binding.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. The dihydropyrimidinone core is known for its ability to engage with various biological targets, including kinases and other enzymes involved in signal transduction pathways. The structural features of 5-Bromo-2-methyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)methyl-3,4-dihydropyrimidin-4-one suggest that it may have dual or multi-target interactions, which could be advantageous for developing drugs with enhanced efficacy and reduced side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine substituent necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the incorporation of the 4-methyl-1,2,5-oxadiazole unit requires expertise in heterocyclic chemistry to achieve regioselective functionalization. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.

In terms of biological activity, preliminary studies have indicated that derivatives of this compound may exhibit potent inhibitory effects on certain enzymes implicated in inflammation and cancer progression. For instance, modifications at the methyl group positions have been shown to enhance binding affinity to target proteins. Additionally, computational modeling studies have suggested that the bromine atom can be exploited for further derivatization via transition-metal-catalyzed reactions.

The pharmaceutical industry has increasingly recognized the value of structure-based drug design (SBDD), where computational tools are used to predict how modifications to a molecule will affect its biological activity. In this context, 5-Bromo-2-methyl -3-(4-methyl -1 ,2 ,5 -oxadiazol -3 -yl)methyl -3 ,4 -dih ydrop yrimidin -4 -one serves as an excellent starting point for SBDD approaches due to its well-defined scaffold and multiple sites for structural manipulation.

Another area of interest is the exploration of prodrug strategies based on this compound. Prodrugs are designed to improve pharmacokinetic properties such as solubility or bioavailability before being converted into their active form within the body. By incorporating this molecule into a prodrug formulation, 5-Bromo -2 -methyl -3 -( 4 -m ethyl -1 ,2 ,5 -ox adiazo l -3 -yl)m ethyl -3 ,4 -dih ydro p yrim idin -4 -o ne could potentially enhance its therapeutic efficacy while minimizing toxicity.

The role of computational chemistry in understanding molecular interactions cannot be overstated. Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have enabled researchers to gain insights into how this compound might behave within biological systems. These computational approaches complement experimental studies by providing detailed atomic-level information about molecular interactions.

Future directions for research on 5-Bromo -2 -m ethyl -3 -( 4 m ethyl -1 ,2 ,5 ox adiazo l)-3 ,4 dihy dro py rim idin on e(CAS No .15134945 52)-44 include exploring its potential as an intermediate in synthesizing more complex pharmacophores . Additionally ,investigations into its metabolic stability an d dr ug-dr u g intera ction profil es will be crucial f or translating preclinical findings into clinical applications .

The versatility o f this compoun d also makes it an attractive candidate f or use i n combinatorial chemistry libraries . By generating diverse derivatives through systematic functionalization, researchers can identify novel scaffolds with enhanced pharma cological properties . This approach aligns well with current trends i n high-throughput screening (HTS) an d rapid deconvolution techniques used i n modern drug discovery pipelines .

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.